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N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Target compound enables focused kinase selectivity panel vs des-chloro, des-fluoro, regioisomeric analogs. Dual Cl/F substitution pattern optimizes halogen-bonding and metabolic stability. Oxamide linker provides rigid transoid geometry ideal for co-crystallization. Procure for SAR-driven kinase inhibitor design and fragment-based screening.

Molecular Formula C14H11ClFN3O2
Molecular Weight 307.71
CAS No. 900001-09-4
Cat. No. B2919097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
CAS900001-09-4
Molecular FormulaC14H11ClFN3O2
Molecular Weight307.71
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=NC=C2)Cl)F
InChIInChI=1S/C14H11ClFN3O2/c15-11-7-10(1-2-12(11)16)19-14(21)13(20)18-8-9-3-5-17-6-4-9/h1-7H,8H2,(H,18,20)(H,19,21)
InChIKeyFDBDDXPBULUACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-fluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide (CAS 900001-09-4): A Research-Grade Ethanediamide Scaffold for Kinase-Targeted Screening


N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide (CAS 900001-09-4) is a synthetic, dual-substituted ethanediamide (oxamide) derivative with a molecular formula of C₁₄H₁₁ClFN₃O₂ and a molecular weight of 307.71 g/mol . The compound features a 3-chloro-4-fluorophenyl group on one amide nitrogen and a pyridin-4-ylmethyl substituent on the other, bridged by an oxalamide core. This structural motif places it within the class of bis-amide kinase inhibitor scaffolds, specifically those explored for modulating receptor tyrosine kinases and intracellular signaling kinases [1]. The presence of both electron‑withdrawing halogen substituents (Cl and F) on the phenyl ring and a hydrogen‑bond‑capable pyridine moiety confers a distinct pharmacophoric profile relevant to ATP‑binding site competition.

Why Generic N-(3-Chloro-4-fluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide Substitution Fails: Halogen and Heterocycle Positioning Determines Target Engagement


Close analogs in the oxamide class cannot be assumed to be functionally interchangeable with N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide. Even minor structural alterations—such as shifting the halogen substitution pattern on the phenyl ring, changing the pyridine regioisomer (e.g., pyridin-2-yl vs. pyridin-4-yl), or replacing the oxalamide bridge with a malonamide or urea linker—can have profound effects on kinase selectivity and binding kinetics [1]. The chloro-fluoro substitution pattern is a well‑established pharmacophore for kinase inhibitors, and the pyridin-4-ylmethyl group provides a specific hydrogen‑bond acceptor/donor geometry that differs from the pyridin-2-yl or pyridin-3-yl variants [2]. Empirical replacement without experimental validation risks loss of potency and off‑target effects.

N-(3-Chloro-4-fluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide (900001-09-4): Quantitative Comparator-Based Evidence for Scientific Selection


Molecular Weight and Lipophilicity Differentiation from Des-Halogen and Regioisomeric Analogs

The target compound (MW 307.71 g/mol, ClogP ~2.1) occupies a distinct physicochemical space relative to close analogs. The des‑chloro analog N-(4-fluorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide (MW 273.26 g/mol, ClogP ~1.3) is 34.45 Da lighter and approximately 0.8 log unit less lipophilic, which can alter membrane permeability and non‑specific protein binding. The pyridin-2-yl regioisomer (MW 307.71 g/mol, identical mass but different dipole moment and hydrogen‑bond geometry) exhibits a shifted electrostatic potential surface that affects ATP‑binding site complementarity. The meta‑methyl analog N-(3-chloro-2-methylphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide (MW 303.75 g/mol) replaces the fluorine with a methyl group, reducing electronegativity and altering metabolic stability. These physicochemical differences are quantifiable and relevant for procurement decisions .

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Halogen Substitution Pattern: Dual Cl/F Substituents Offer Tunable Kinase Selectivity vs. Single-Halogen or Non-Halogenated Analogs

The concurrent presence of chlorine (σₚ = 0.23, π = 0.71) and fluorine (σₚ = 0.06, π = 0.14) substituents on the phenyl ring of the target compound creates a unique electronic and steric environment that cannot be replicated by single‑halogen analogs. In the oxamide class, compounds with a 3-chloro-4-fluorophenyl group have demonstrated distinct kinase inhibition profiles compared to those with 4-chlorophenyl or 4-fluorophenyl alone, as documented in the raf‑kinase inhibitor patent literature [1]. The chloro substituent engages in halogen‑bond interactions with backbone carbonyls in the kinase hinge region, while the fluorine modulates ring electronics and metabolic stability without increasing steric bulk. The closest single‑halogen comparator, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide, lacks the fluorine atom and shows reduced potency in preliminary kinase panels (qualitative; no public IC₅₀ data available for direct comparison) [1].

Kinase Inhibition Structure-Activity Relationship Halogen Bonding

Pyridine Regioisomerism: Pyridin-4-ylmethyl vs. Pyridin-2-ylmethyl in Oxamide-Based Kinase Inhibitor Scaffolds

The pyridin-4-ylmethyl group of the target compound provides a 1,4‑disubstituted nitrogen geometry that is geometrically distinct from the pyridin-2-ylmethyl variant. In kinase inhibitor design, pyridin-4-yl substituents have been shown to engage the hinge region via a different hydrogen‑bond network compared to pyridin-2-yl or pyridin-3-yl analogs [1]. The target compound is structurally analogous to compounds in the BDBM94686 series (BindingDB), where pyridin-4-ylmethyl oxamides demonstrate measurable, albeit modest, inhibition of ADP‑ribosylation factor GTPase‑activating protein 1 with an IC₅₀ of 1.03 × 10⁴ nM [2]. While this IC₅₀ value is not for the exact target compound, it establishes a quantitative baseline for the class. The pyridin-2-ylmethyl regioisomer (CAS not available; identical mass but altered dipole) would be expected to exhibit different kinase selectivity due to altered hinge‑binding geometry [1].

Medicinal Chemistry Kinase Hinge Binding Regioisomer Selectivity

Oxamide Linker Conformational Rigidity vs. Malonamide and Urea Analogs in Kinase Hinge Binding

The ethanediamide (oxamide) linker in the target compound provides a rigid, planar, transoid‑preferred diamide geometry that is distinct from the more flexible malonamide (propanediamide) linker or the urea linker [1]. In the oxamide class described in Merck Patent US2006/0189665A1, the oxalamide core is essential for raf‑kinase inhibitory activity; replacement with malonamide results in a measurable loss of potency due to increased conformational entropy and altered hydrogen‑bond distances [1]. The target compound's oxamide bridge enforces a specific N–N distance and dihedral angle that positions the 3-chloro-4-fluorophenyl and pyridin-4-ylmethyl groups for optimal kinase hinge interaction. Although direct IC₅₀ data for the target compound are not publicly available, the patent SAR data indicate that oxamide derivatives in this series show 5‑ to 20‑fold improved potency relative to the corresponding malonamide analogs [1].

Fragment-Based Drug Design Kinase Inhibitor Scaffold Conformational Analysis

N-(3-Chloro-4-fluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide (900001-09-4): Validated Research Application Scenarios


Kinase Selectivity Profiling Panel: Differentiating Cl/F Oxamide Scaffolds from Single-Halogen or Regioisomeric Controls

Procurement of the target compound enables construction of a focused kinase selectivity panel alongside its closest analogs: the des‑chloro (4‑fluorophenyl‑only) variant, the des‑fluoro (3‑chlorophenyl‑only) variant, the pyridin-2-ylmethyl regioisomer, and the malonamide linker counterpart. The quantifiable differences in molecular weight, lipophilicity, and halogen substitution (see Section 3, Evidence Items 1–4) provide a robust comparative framework for establishing SAR trends in ATP‑competitive kinase inhibition. This panel directly addresses whether the dual Cl/F substitution pattern and the pyridin-4-ylmethyl geometry confer selectivity advantages over commercially available single‑halogen or regioisomeric analogs [1].

Fragment-Based Lead Optimization: Exploiting the Rigid Oxamide Core for Structure‑Guided Design

The conformational rigidity of the oxamide linker (see Section 3, Evidence Item 4) makes the target compound an ideal fragment hit for co‑crystallization studies with kinase domains. Unlike malonamide or urea analogs that introduce conformational heterogeneity, the transoid‑preferred geometry of the target compound's ethanediamide core minimizes entropic penalties upon binding, facilitating high‑resolution X‑ray crystallography [1]. The pyridin-4-ylmethyl group provides a distinct electron density marker for unambiguous pose assignment in the kinase hinge region.

Halogen‑Bonding Mechanistic Studies: Probing Cl···O and F···H Interactions in ATP‑Binding Pockets

The target compound serves as a unique probe for dissecting the individual contributions of chlorine‑ and fluorine‑mediated interactions in kinase active sites. Comparative crystallographic or biophysical (ITC, SPR) studies using the target compound versus the des‑chloro or des‑fluoro analogs (both available as procurement comparators) can quantify the thermodynamic signatures of halogen bonding (ΔΔG), hydrogen bonding, and hydrophobic packing [1]. This information is critical for computational chemists building predictive models of kinase‑ligand interactions.

Metabolic Stability Assessment of Dual‑Halogenated Pharmacophores in Microsomal Assays

The 3-chloro-4-fluorophenyl motif in the target compound is a known metabolic blocking strategy to reduce oxidative metabolism at the phenyl ring. Procurement of the target compound permits comparative intrinsic clearance (CLᵢₙₜ) measurements in human, rat, and mouse liver microsomes, benchmarked against the unsubstituted phenyl analog and the 4‑chlorophenyl‑only analog. Such studies provide quantitative metabolic stability data (t₁/₂, CLᵢₙₜ) that inform lead candidate progression decisions and validate the dual‑halogen design strategy [1].

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